3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-methyl-4-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(9)14-15-7(5)13-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVIPNOTHSIXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)SN=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179519 | |
| Record name | 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296797-19-8 | |
| Record name | 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296797-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401179519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiocyanation and Cyclization
Reaction Sequence :
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Reduction of 2-chloronicotinonitrile : Catalytic hydrogenation with formic acid and Raney nickel yields 2-chloronicotinaldehyde.
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Thiocyanation : Treatment with ammonium thiocyanate in acetic acid introduces a thiocyanate group at the 3-position.
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Cyclization with ammonia : The thiocyanato intermediate undergoes intramolecular cyclization in aqueous ammonia to form the isothiazolo[5,4-b]pyridine core.
Key Conditions :
-
Temperature: 80–100°C for thiocyanation.
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Solvent: Ethanol/water mixture for cyclization.
Introduction of Trifluoromethyl and Methyl Groups
Trifluoromethylation via Cross-Coupling
The trifluoromethyl group is introduced using palladium-catalyzed cross-coupling reactions. A patent describing the synthesis of 3-substituted-2-bromo-6-trifluoromethylpyridines provides a adaptable framework.
Methodology :
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Substrate : 2-bromo-6-trifluoromethylpyridine.
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Lithiation : Reaction with diisopropylamine lithium (LDA) at -90°C generates a 3-lithio intermediate.
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Electrophilic Quenching : Addition of trimethyl borate, ethyl formate, or carbon dioxide introduces boronic acid, aldehyde, or carboxylic acid groups, respectively.
Optimization Insights :
Methyl Group Installation
Methyl groups are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example:
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Friedel-Crafts : Using methyl chloride and AlCl₃ in dichloromethane at 0°C.
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Nucleophilic substitution : Displacement of a leaving group (e.g., bromide) with methylmagnesium bromide.
Bromination of the Isothiazolo[5,4-b]pyridine Core
Direct Bromination
Bromine is introduced at the 3-position using electrophilic aromatic substitution (EAS).
Procedure :
Mechanistic Notes :
Halogen Exchange
A metal-halogen exchange strategy using lithium bases enables regioselective bromination:
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Deprotonation : LDA at -78°C generates a lithiated intermediate.
Advantages :
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Higher regioselectivity compared to EAS.
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Compatible with sensitive functional groups (e.g., trifluoromethyl).
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Core formation : Synthesize isothiazolo[5,4-b]pyridine via thiocyanation.
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Trifluoromethylation : Pd-mediated coupling at the 4-position.
Overall Yield : 42–50% (four steps).
Route 2: Pre-functionalized Pyridine Approach
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Start with 2-bromo-6-trifluoromethylpyridine .
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Lithiation and methyl group introduction : Quench with methyl iodide.
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Cyclization : Form isothiazole ring via sulfur incorporation.
Overall Yield : 55–60% (three steps).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography
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Dihedral angles : 41.84° between isothiazole and pyridine rings.
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Intermolecular interactions : π-π stacking stabilizes crystal packing.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 42–50 | 55–60 |
| Regioselectivity | Moderate | High |
| Functional Group Tolerance | Limited | Excellent |
Key Findings :
-
Route 2 offers superior yields and selectivity due to fewer synthetic steps and advanced lithiation techniques.
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Direct bromination (Route 1) is cost-effective but less selective.
Industrial-Scale Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isothiazolo[5,4-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Isothiazolo[5,4-b]pyridine vs. Thiazolo[5,4-b]pyridine
Replacing the sulfur atom in isothiazolo[5,4-b]pyridine with a nitrogen atom yields thiazolo[5,4-b]pyridine derivatives. For example, 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to the trifluoromethyl group fitting into hydrophobic pockets .
Isothiazolo[5,4-b]pyridine vs. Thieno[2,3-b]pyridine
Scaffold-hopping strategies replacing isothiazolo with thieno[2,3-b]pyridine (e.g., in DRAK2 inhibitors) significantly improved binding affinity, reducing Kd values from 1.6 µM (isothiazolo) to 9 nM (thieno). This suggests that sulfur placement and ring conformation critically influence target selectivity .
Isothiazolo[5,4-b]pyridine vs. Oxazolo[5,4-b]pyridine
6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 1369099-22-8) replaces sulfur with oxygen, altering hydrogen-bonding capacity. The trifluoromethyl group at position 2 (vs. position 4 in the target compound) may reduce steric hindrance in certain binding pockets .
Substituent Effects
Halogen Substituents
- Bromo vs. Chloro : Bromine’s larger size and weaker C–Br bond (vs. C–Cl) enhance reactivity in cross-coupling reactions. For instance, 6-chloro-3-methylisothiazolo[5,4-b]pyridine (CAS: 129211-90-1) is less reactive than the brominated target compound, limiting its utility in Suzuki reactions .
- Positional Effects : Bromine at position 3 (target compound) vs. position 6 (6-bromo-2-ethylthiazolo[5,4-b]pyridine, CAS: 1307291-19-5) alters steric and electronic interactions with kinase ATP-binding sites .
Trifluoromethyl Group Placement
The trifluoromethyl group at position 4 in the target compound may occupy deeper hydrophobic regions compared to position 2 in oxazolo derivatives (e.g., 6-methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine). This positional variance impacts target engagement, as seen in c-KIT inhibitors where trifluoromethyl optimizes hydrophobic interactions .
Methyl vs. Ethyl Groups
6-Methyl substitution in the target compound minimizes steric bulk compared to 2-ethyl in 6-bromo-2-ethylthiazolo[5,4-b]pyridine. Methyl groups generally enhance metabolic stability, whereas ethyl groups may improve binding through van der Waals interactions .
Biological Activity
The compound 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS Number: 296797-19-8) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHBrFNS
- Molecular Weight : 297.095 g/mol
- LogP : 3.781 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| CAS Number | 296797-19-8 |
| Molecular Weight | 297.095 g/mol |
| Molecular Formula | CHBrFNS |
| LogP | 3.781 |
Antiviral Activity
Recent studies have indicated that isothiazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to This compound have shown efficacy against various viral strains, including adenoviruses and Coxsackieviruses. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that isothiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
- Antiviral Efficacy : A study on related isothiazole compounds demonstrated an IC50 value of 32.2 μM against Hepatitis C Virus (HCV) NS5B polymerase, indicating potent antiviral activity that could be comparable to existing antiviral drugs .
- Cytotoxicity in Cancer Cells : In another study, derivatives of isothiazoles were tested against human lung cancer cells, revealing an IC50 value of approximately 25 μM, showcasing their potential as chemotherapeutic agents .
The biological activity of This compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting from substituted pyridine precursors. A key intermediate is 3-amino-5-bromo-isothiazolo[5,4-b]pyridine, which undergoes Suzuki coupling or amide formation for further functionalization . Critical reaction parameters include:
- Bromination : Controlled bromine addition at 80°C ensures regioselectivity for the 5-position.
- Ring-closure : Sodium hypochlorite oxidizes thiol intermediates to form the isothiazole ring, requiring precise pH control (pH 8–9) to avoid over-oxidation .
- Catalysis : Pd(PPh₃)₄ in dioxane/water with K₂CO₃ enables Suzuki couplings with aryl/heteroaryl boronic acids (yields: 60–85%) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | Br₂, H₂O, 80°C | 70–80% | |
| Thiazole ring closure | NaOCl, NH₃, RT | 65–75% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 60–85% |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Light sensitivity : The isothiazole ring is prone to photodegradation; store in amber vials at –20°C.
- Hydrolysis : Avoid aqueous basic conditions (pH > 10), which cleave the isothiazole ring .
- Thermal stability : Decomposes above 200°C; DSC analysis is recommended for storage safety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in reported bioactivity (e.g., anticonvulsant vs. analgesic effects) often arise from:
- Substituent positioning : Trifluoromethyl at position 4 enhances lipophilicity, improving blood-brain barrier penetration for CNS targets, while bromine at position 3 directs electrophilic reactivity .
- Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for metabolic stability using liver microsomes .
Q. What strategies optimize the compound’s fluorescence properties for imaging applications?
Q. Table 2: Fluorescence Properties
| Derivative | λem (nm) | Solvent | Φ | Reference |
|---|---|---|---|---|
| Parent compound | 420 | Ethanol | 0.25 | |
| 2-Methoxy derivative | 480 | Chloroform | 0.55 |
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Electronic effects : The –CF₃ group withdraws electrons, deactivating the pyridine ring and slowing Suzuki coupling rates. Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos) to enhance efficiency .
- Steric effects : Ortho-substituted boronic acids require elevated temperatures (100°C) for coupling .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Docking studies : Use AutoDock Vina with crystal structures of DRAK1/2 (PDB: 4XTG) to model interactions. The bromine atom forms halogen bonds with Lys90 (ΔG ≈ –9.2 kcal/mol) .
- MD simulations : AMBER force fields reveal stable binding over 50 ns trajectories when the isothiazole ring π-stacks with Phe152 .
Q. How can researchers mitigate toxicity concerns during in vivo studies?
- Metabolic profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., sulfoxide derivatives); introduce methyl groups to block oxidation .
- Dosing regimens : Sub-50 mg/kg doses in murine models avoid nephrotoxicity linked to bromine accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
